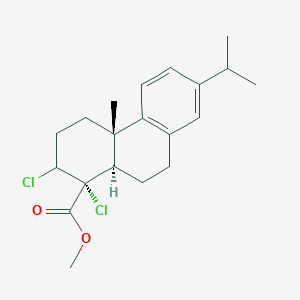
Dichlorodehydroabietic acid
概要
説明
Dichlorodehydroabietic acid is a chlorinated derivative of dehydroabietic acid, a naturally occurring resin acid found in coniferous trees
準備方法
Synthetic Routes and Reaction Conditions: Dichlorodehydroabietic acid is typically synthesized from dehydroabietic acid through a chlorination process. The reaction involves the introduction of chlorine atoms at specific positions on the dehydroabietic acid molecule. This is usually achieved by treating dehydroabietic acid with chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions: Dichlorodehydroabietic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to dehydroabietic acid or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroabietic acid and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dichlorodehydroabietic acid has diverse applications in scientific research:
Biology: Studies have shown its potential as an antimicrobial agent, particularly against certain bacterial strains.
Medicine: Research indicates its ability to modulate ion channels, making it a candidate for developing new pharmacological agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
Dichlorodehydroabietic acid exerts its effects primarily by modulating ion channels, particularly large conductance calcium-activated potassium channels (BK channels). It enhances the activity of these channels by increasing their sensitivity to calcium ions and membrane potential. This modulation leads to various physiological effects, including increased neurotransmitter release and altered cellular excitability.
類似化合物との比較
Dehydroabietic acid: The parent compound from which dichlorodehydroabietic acid is derived.
Abietic acid: Another resin acid with similar structural features but lacking the chlorine atoms.
Podocarpic acid: A related compound with similar biological activities.
Uniqueness: this compound is unique due to its chlorinated structure, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacological agent compared to its non-chlorinated counterparts.
特性
IUPAC Name |
methyl (1R,4aS,10aR)-1,2-dichloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2O2/c1-12(2)13-5-7-15-14(11-13)6-8-16-19(15,3)10-9-17(21)20(16,22)18(23)24-4/h5,7,11-12,16-17H,6,8-10H2,1-4H3/t16-,17?,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDVVUUKRKZMM-FQVATPOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C(=O)OC)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC([C@@]([C@@H]3CC2)(C(=O)OC)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858811 | |
| Record name | Dichlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57055-39-7 | |
| Record name | Dichlorodehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methoxybenzo[b]thiophene-2,3-dione](/img/structure/B1621887.png)
![3-[(1-Methyl-3-phenylpropyl)amino]propionitrile](/img/structure/B1621888.png)
![[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid](/img/structure/B1621891.png)





